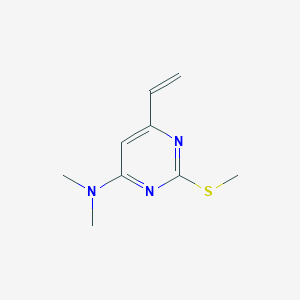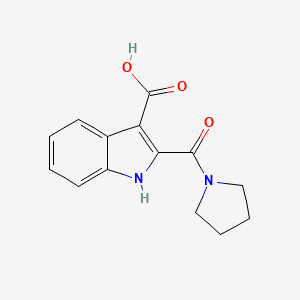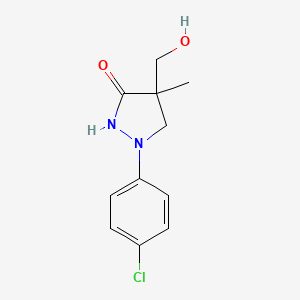
2-(1-Chlorobutan-2-yl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chlorobutan-2-yl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 1-chlorobutan-2-yl group. Furans are a class of aromatic heterocycles known for their wide range of pharmacological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chlorobutan-2-yl)furan can be achieved through several methods. One common approach involves the reaction of 2-furyl lithium with 1-chlorobutane under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yields .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where 2-bromo-5-nitrofuran is reacted with 1-chlorobutane in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chlorobutan-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The chlorine atom in the 1-chlorobutan-2-yl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans, depending on the nucleophile used.
Scientific Research Applications
2-(1-Chlorobutan-2-yl)furan has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Chlorobutan-2-yl)furan involves its interaction with specific molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, while the 1-chlorobutan-2-yl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Bromobutan-2-yl)furan: Similar structure but with a bromine atom instead of chlorine.
2-(1-Chlorobutan-2-yl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(1-Chlorobutan-2-yl)pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-(1-Chlorobutan-2-yl)furan is unique due to its specific substitution pattern and the presence of both a furan ring and a chlorinated butyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
89026-09-5 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-(1-chlorobutan-2-yl)furan |
InChI |
InChI=1S/C8H11ClO/c1-2-7(6-9)8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 |
InChI Key |
FCNRJFKQYCBTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)



![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)




![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
